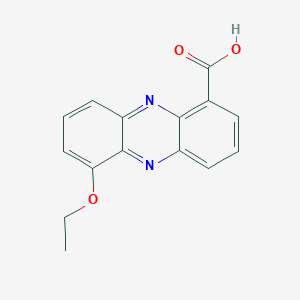

6-Ethoxyphenazine-1-carboxylic acid

Description

Historical Context and Significance of Phenazine (B1670421) Derivatives in Academic Inquiry

Phenazine derivatives are a large group of heterocyclic compounds with a core structure consisting of a pyrazine (B50134) ring with two fused benzene (B151609) rings. bohrium.comtaylorandfrancis.com Their discovery dates back to the 19th century, with the first phenazine product, pyocyanin, being identified in 1859 from patient wounds. nih.gov Since then, over 180 phenazine natural products have been described, and more than 6000 synthetic counterparts have been investigated. bohrium.comnih.govacs.org

These compounds are produced by various microorganisms, including bacteria and archaea, and exhibit a wide range of biological activities, such as antibiotic, antifungal, and antitumor properties. bohrium.comnih.gov The diverse chemical structures and biological activities of phenazines have made them a subject of intense academic inquiry. bohrium.com One notable example is phenazine-1-carboxylic acid (PCA), which has been developed into a commercial biopesticide in China. mdpi.com The redox properties of phenazines are key to their biological functions, allowing them to participate in processes like reactive oxygen species (ROS) formation and iron homeostasis. bohrium.comnih.gov

Research Imperatives and Foundational Objectives for Investigating 6-Ethoxyphenazine-1-carboxylic Acid

The investigation into specific phenazine derivatives like this compound is driven by the need to understand how structural modifications influence the compound's properties and potential applications. The core objectives for studying this particular compound include:

Exploring Structure-Activity Relationships: A primary goal is to determine how the addition of an ethoxy group at the 6-position and a carboxylic acid group at the 1-position of the phenazine core affects its biological and chemical characteristics. This understanding is crucial for designing new compounds with enhanced or specific activities.

Developing Novel Therapeutic Agents: Given the known antimicrobial and anticancer activities of many phenazine derivatives, researchers are investigating whether this compound or its analogues could serve as leads for new drug development. mdpi.com

Advancing Synthetic Methodologies: The synthesis of asymmetrically substituted phenazines like this compound presents chemical challenges. Research in this area contributes to the development of new and more efficient synthetic protocols. bohrium.com

Overview of Current Research Trajectories and Key Challenges in Phenazine Chemistry

Current research in phenazine chemistry is multifaceted, focusing on several key areas:

Biosynthesis and Metabolic Engineering: A significant amount of research is dedicated to understanding the biosynthetic pathways of natural phenazines and using metabolic engineering to produce novel derivatives. acs.orgresearchgate.netacs.org This includes clarifying the roles of various enzymes in modifying the phenazine core. bohrium.com

Discovery of New Phenazine Natural Products: Researchers continue to isolate and characterize new phenazines from various microbial sources, expanding the library of known compounds and their biological activities. bohrium.comnih.gov

Development of Sustainable Synthetic Methods: There is a growing emphasis on developing environmentally friendly or "green" methods for synthesizing phenazine derivatives to reduce the use of hazardous materials. benthamdirect.com

Despite significant progress, several challenges remain in phenazine chemistry:

Toxicity and Lack of Selectivity: While many phenazines show promising biological activity, their use can be limited by toxicity and non-selective action, such as non-selective DNA intercalation in cancer therapy. bohrium.com

Understanding Modification Biochemistry: There are still gaps in the knowledge of the biochemistry behind the various modifications of the phenazine core structure. bohrium.com

Low Titer of Natural Products: The amount of phenazine compounds produced by microorganisms is often insufficient for large-scale applications, necessitating research into optimizing production. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62256-27-3 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

6-ethoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-10-6-3-5-9(15(18)19)13(10)16-11/h3-8H,2H2,1H3,(H,18,19) |

InChI Key |

NUFMPFBBLCIUPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Ethoxyphenazine 1 Carboxylic Acid

Strategies for Chemo-synthetic Elaboration of the 6-Ethoxyphenazine-1-carboxylic Acid Scaffold

The synthesis of the phenazine (B1670421) ring system is a cornerstone of accessing compounds like this compound. Modern organic chemistry provides several powerful methods for this purpose.

A robust and versatile method for synthesizing the phenazine-1-carboxylic acid (PCA) scaffold involves a two-step sequence: a copper-promoted Jourdan-Ullmann C-N coupling reaction followed by a reductive ring closure. rroij.com This strategy allows for the creation of a diverse range of PCA analogues by varying the substitution pattern on one of a key precursor, aniline (B41778). rroij.com

The general approach couples an appropriately functionalized aniline with 2-bromo-3-nitrobenzoic acid. rroij.com The subsequent reductive cyclization, often accomplished with sodium borohydride (B1222165), yields the phenazine-1-carboxylic acid core. rroij.com This modularity means that a compound like this compound could be synthesized by utilizing a precursor such as 3-ethoxyaniline. The reaction has been shown to be compatible with a variety of functional groups on the aniline ring, including halogens, alkyls, and methoxy (B1213986) groups. rroij.com

The following table, based on data from a study on PCA analogue synthesis, illustrates the versatility of this method with various aniline building blocks. rroij.com

Table 1: Synthesis of Phenazine-1-carboxylic Acid (PCA) Analogues via Jourdan-Ullmann/Reductive Cyclization Route

| Aniline Precursor | Resulting PCA Analogue | Yield (%) |

|---|---|---|

| Aniline | Phenazine-1-carboxylic acid | 45 |

| 4-Fluoroaniline | 7-Fluorophenazine-1-carboxylic acid | 39 |

| 4-Chloroaniline | 7-Chlorophenazine-1-carboxylic acid | 51 |

| 4-Bromoaniline | 7-Bromophenazine-1-carboxylic acid | 66 |

| 3,4-Dichloroaniline | 6,7-Dichlorophenazine-1-carboxylic acid | 35 |

| 4-Methylaniline | 7-Methylphenazine-1-carboxylic acid | 29 |

| 4-Methoxyaniline | 7-Methoxyphenazine-1-carboxylic acid | 33 |

| 3,5-Dimethylaniline | 6,8-Dimethylphenazine-1-carboxylic acid | 55 |

Data sourced from research on the rapid synthesis of PCA derived small molecules. rroij.com

The formation of the tricyclic phenazine system through chemical synthesis is a subject of mechanistic inquiry. In the context of the Jourdan-Ullmann/reductive cyclization route, the key transformation is the intramolecular condensation that follows the reduction of the nitro group on the 2-arylamino-3-nitrobenzoic acid intermediate. rroij.com The sodium borohydride reduces the nitro group to an amine, which then undergoes a spontaneous or catalyzed cyclization and subsequent aromatization to form the stable phenazine ring. Other synthetic routes for phenazine frameworks include the self-coupling of intermediates and domino reactions involving C-H activation to form the necessary C-N bonds. dntb.gov.uaresearchgate.net

While the core phenazine structure is planar and achiral, the carboxylic acid group provides a handle for introducing chirality. General stereoselective and diastereoselective methods for synthesizing carboxylic acid derivatives can be applied to create chiral phenazine-based molecules.

Catalytic, Diastereoselective Synthesis : Methods for the catalytic generation of activated carboxylates from precursors like α,β-epoxy aldehydes allow for the direct, anti-selective synthesis of β-hydroxyesters under mild conditions. organic-chemistry.org This approach avoids stoichiometric reagents and offers high diastereoselectivity. organic-chemistry.org

Photo Aldol Reactions : A versatile route to α-amino β-hydroxy carboxylic acid derivatives can be achieved through the photocycloaddition of aldehydes to oxazoles. cdnsciencepub.com Hydrolysis of the resulting cycloadducts yields the desired amino hydroxy esters with high diastereoselectivity. cdnsciencepub.com

Remote C–H Functionalization : Intricate radical cascade reactions can achieve stereoselective C–C bond formation at remote, unactivated Csp³–H bonds of aliphatic acids, producing elaborated ketones with high diastereoselectivity. nih.gov

Phenanthroline Catalysis : A recently developed protocol uses phenanthroline as a nucleophilic catalyst for the stereoselective addition of carboxylic acids to glycosyl bromides, yielding α-glycosylated carboxylic acids with high diastereoselectivity. rsc.org

Pomeranz–Fritsch–Bobbitt Synthesis : This method has been applied for the diastereoselective total synthesis of complex carboxylic acids like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where stereoselectivity is directed by a chiral amine component. mdpi.com

Exploration of Biosynthetic Pathways Relevant to Phenazine Carboxylic Acids

In nature, phenazine-1-carboxylic acid (PCA) is a secondary metabolite produced by various bacteria, most notably those from the genera Pseudomonas and Streptomyces. usm.edumdpi.complos.org The biosynthesis of PCA is well-studied and originates from the shikimic acid pathway. plos.orgumich.edunih.gov

The process begins with chorismic acid, a key branch-point intermediate in the synthesis of aromatic compounds. mdpi.comresearchgate.net A conserved set of enzymes, encoded by the phz operon (phzABCDEFG), catalyzes the conversion of chorismic acid into PCA. usm.edunih.gov Key steps in this pathway include:

The conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE. usm.edu

The transformation of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by the isochorismatase PhzD. usm.edunih.gov

Isomerization of DHHA by PhzF. usm.eduplos.org

A subsequent condensation and oxidation sequence, involving enzymes like PhzB and PhzG, leads to the formation of the phenazine tricycle. usm.eduresearchgate.net

PCA is often a precursor to a wide variety of other natural phenazine derivatives, which are generated by further enzymatic modifications. mdpi.comnih.gov

Derivatization Strategies for this compound and its Functional Groups

The carboxylic acid group at the C-1 position is a prime site for chemical modification, allowing for the synthesis of a vast library of derivatives with potentially new properties. These modifications primarily involve reactions common to carboxylic acids.

A multitude of established and modern chemical methods can be employed to transform the carboxyl group of this compound into other functional groups, such as esters and amides.

Esterification : The conversion of the carboxylic acid to an ester is a common derivatization strategy.

Acid-Catalyzed Esterification : Reaction with an alcohol in the presence of a strong acid catalyst is a classic method.

Acyl Chloride Formation : A highly effective two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. rroij.comd-nb.info This intermediate is then reacted with an alcohol to form the desired ester. d-nb.infonih.gov This approach has been used to synthesize a series of hydroxybenzoic acid ester conjugates of PCA. d-nb.infonih.gov

Alkylation : Reagents such as tetrabutylammonium (B224687) hydroxide (B78521) (TBH) or diazomethane (B1218177) can be used to form butyl or methyl esters, respectively. research-solution.comnih.gov Pentafluorobenzyl bromide (PFB-Br) is another alkylating agent used to create PFB esters, which are useful for gas chromatography analysis. libretexts.org

Amide Formation : Coupling the carboxylic acid with primary or secondary amines to form amides is another key transformation.

Coupling Reagents : Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation under mild conditions. nih.gov These reactions are often assisted by acylation activators like N,N-Dimethylpyridin-4-amine (DMAP) or 1-Hydroxybenzotriazole (HOBt). nih.gov

Acyl Chloride Route : Similar to esterification, the acyl chloride intermediate can be reacted with an amine to produce the corresponding amide with high efficiency. mdpi.com

Curtius Rearrangement : For further diversification, the carboxylic acid can be converted to an amine via a Curtius rearrangement, using reagents like diphenylphosphoryl azide (B81097) (DPPA). rroij.com This creates a 1-aminophenazine scaffold, which can then be used to synthesize "reverse amide" analogues. rroij.com

Advanced Methodologies :

Metallaphotoredox Catalysis : Recent advances have enabled the direct use of native carboxylic acids in various transformations through metallaphotoredox protocols. acs.orgprinceton.edu These methods can achieve alkylation, arylation, and amination via decarboxylative coupling, using the carboxylic acid as an adaptive functional group. acs.orgprinceton.edu

Table 2: Common Reagents for Carboxylic Acid Functionalization

| Reaction Type | Reagent(s) | Resulting Functional Group | Notes |

|---|---|---|---|

| Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by R-OH | Ester (-COOR) | Highly efficient two-step process via acyl chloride. rroij.comd-nb.info |

| Esterification | Diazomethane (CH₂N₂) | Methyl Ester (-COOCH₃) | Effective for creating methyl esters. nih.gov |

| Amide Formation | EDC, HOBt, followed by R-NH₂ | Amide (-CONHR) | Mild conditions, widely used in peptide synthesis. nih.gov |

| Amine Formation | Diphenylphosphoryl Azide (DPPA) | Amine (-NH₂) | Proceeds via Curtius rearrangement. rroij.com |

| Silylation | BSTFA, TMCS | Silyl Ester (-COOSi(CH₃)₃) | Increases volatility for GC analysis. libretexts.org |

| Decarboxylative Coupling | Metallaphotoredox Catalysts | Alkyl, Aryl, etc. | Functionalizes by replacing the entire carboxyl group. acs.orgprinceton.edu |

Derivatization for Enhanced Analytical Profiling and Chromatographic Separation

The analytical determination of this compound, while crucial for understanding its synthetic pathways and potential applications, can present challenges. The inherent properties of carboxylic acids, such as polarity and potential for weak ionization in mass spectrometry, can lead to suboptimal performance in chromatographic separations. nih.gov To overcome these analytical hurdles, derivatization of the carboxylic acid moiety is a frequently employed strategy. This chemical modification aims to improve the analyte's volatility, thermal stability, and detectability, thereby enhancing its chromatographic behavior and the sensitivity of analytical methods. nih.gov

Derivatization reactions for carboxylic acids typically target the carboxyl group, converting it into a less polar and more readily detectable functional group, such as an ester or an amide. nih.govthermofisher.com These modifications can significantly improve peak shape, reduce tailing in reversed-phase liquid chromatography (LC), and enhance ionization efficiency for mass spectrometric (MS) detection. nih.gov

A common approach for activating the carboxylic acid for derivatization is its conversion to a more reactive intermediate, such as an acyl chloride. This can be achieved by reacting the parent carboxylic acid with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly susceptible to nucleophilic attack, readily reacting with a variety of nucleophiles, including alcohols and amines, to form the corresponding esters and amides. google.com

For instance, a general strategy for the derivatization of phenazine-1-carboxylic acid, the parent compound of this compound, involves refluxing in a thionyl chloride solution to form the activated acyl chloride intermediate. google.com This intermediate can then be reacted with various amino compounds in the presence of a base like triethylamine (B128534) to yield a diverse range of amide derivatives. google.com This approach allows for the introduction of different chemical groups that can be tailored to specific analytical needs, such as incorporating a fluorophore for fluorescence detection or a readily ionizable group for enhanced mass spectrometry signal.

In the context of gas chromatography-mass spectrometry (GC-MS) analysis, silylation is a prevalent derivatization technique for polar molecules containing active hydrogen atoms, such as carboxylic acids. Silylating agents, for example N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxyl group to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The metabolic degradation products of phenazine-1-carboxylic acid have been successfully characterized using GC-MS following derivatization with BSTFA, highlighting the utility of this method for related compounds. nih.gov

The selection of a derivatizing agent is dictated by the analytical technique to be employed. For High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a fluorescent tag can be introduced. For LC-MS, a derivative that enhances ionization efficiency in the MS source is desirable.

Iv. Theoretical and Computational Investigations of 6 Ethoxyphenazine 1 Carboxylic Acid

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are at the forefront of computational chemistry, enabling the detailed study of molecular systems by solving the fundamental equations of quantum mechanics. These approaches are pivotal in understanding the electronic nature of 6-Ethoxyphenazine-1-carboxylic acid, which governs its structure and chemical behavior.

Density Functional Theory (DFT) has become a mainstay for the computational study of medium to large organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are instrumental in determining the electronic structure, optimized geometry, and various physicochemical properties of phenazine (B1670421) derivatives. researchgate.netacs.orgmdpi.com For this compound, DFT methods, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict its three-dimensional structure with high precision. youtube.com

These calculations yield optimized bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state geometry. The presence of the ethoxy group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) on the phenazine core creates a unique electronic environment that can be precisely mapped. acs.org Furthermore, DFT is used to calculate properties such as redox potentials, which are crucial for phenazines due to their well-known redox activity. acs.orgrsc.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Phenazine-1-carboxylic Acid Moiety This table presents typical bond length and angle values for a phenazine-1-carboxylic acid core, as specific experimental or calculated data for the 6-ethoxy derivative is not available. The values are based on related structures found in computational chemistry literature.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-COOH | ~1.48 Å |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-N (in ring) | ~1.33 - 1.38 Å | |

| C-C (in ring) | ~1.39 - 1.42 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-COOH | ~120° | |

| C-N-C (in ring) | ~117° |

Ab initio (Latin for "from the beginning") quantum mechanical methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. doi.orgresearchgate.net Methods like Hartree-Fock (HF), while simpler, and more complex post-HF methods, are used for rigorous conformational analysis. arcjournals.org For a flexible molecule like this compound, conformational analysis is crucial for understanding its behavior. chemrxiv.org

The primary sources of conformational flexibility are the rotation around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the phenazine ring, as well as the orientation of the carboxylic acid's hydroxyl group (syn vs. anti). Ab initio calculations can map the potential energy surface by systematically rotating these bonds, identifying stable conformers (energy minima) and the transition states that separate them. arcjournals.orgpleiades.online Studies on similar dicarboxylic acids and other complex molecules show that the energy differences between conformers can be small, suggesting that multiple conformations may coexist at room temperature. chemrxiv.orgcore.ac.uk

Table 2: Hypothetical Relative Energies of this compound Conformers This illustrative table shows the kind of data obtained from an ab initio conformational analysis. Energies are relative to the most stable conformer (Conformer 1).

| Conformer | Carboxylic Acid Orientation | Ethoxy Group Orientation | Relative Energy (kcal/mol) |

| 1 | syn | Perpendicular to ring | 0.00 |

| 2 | anti | Perpendicular to ring | +2.5 |

| 3 | syn | Coplanar with ring | +1.8 |

| 4 | anti | Coplanar with ring | +4.2 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (E_gap) is a critical parameter that indicates the molecule's kinetic stability and electronic excitation energy. researchgate.netresearchgate.netnih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich phenazine ring and the ethoxy group, while the LUMO would likely be localized more on the electron-deficient pyrazine (B50134) part of the core and the carboxylic acid group. researchgate.netresearchgate.net The energy gap influences the color of the compound and its potential for applications in electronics. nankai.edu.cn From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. researchgate.net A small energy gap implies low hardness and high reactivity. researchgate.net

Table 3: Representative FMO Data for Substituted Phenazine Derivatives This table provides typical energy values obtained from DFT calculations on related phenazine compounds to illustrate the expected range for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Phenazine (PZ) | -6.21 | -3.11 | 3.10 | rsc.org (Calculated) |

| 1-Phenazinecarboxylic acid (PZ-1-C) | -6.45 | -3.52 | 2.93 | rsc.org (Calculated) |

| Pterin-6-Carboxylic Acid | -6.66 | -2.18 | 4.48 | scielo.br (Calculated) |

| Hypothetical 6-Ethoxy-PCA | ~ -6.0 | ~ -3.4 | ~ 2.6 | - |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that correspond to a Lewis structure. wisc.edufaccts.deresearchgate.net This method is invaluable for analyzing charge distribution and intramolecular interactions. doi.org

An NBO analysis of this compound would quantify the natural atomic charges on each atom, confirming the electron-withdrawing nature of the nitrogen atoms in the phenazine core and the oxygen atoms in the substituents. More importantly, NBO analysis reveals delocalization effects through second-order perturbation theory. doi.org This analysis can identify key charge transfer interactions, such as the delocalization of electron density from the oxygen lone pairs (donors) of the ethoxy and carboxylic acid groups into the π* anti-bonding orbitals (acceptors) of the phenazine ring. These interactions, known as hyperconjugation, contribute significantly to the molecule's stability. doi.orgtaylorfrancis.com

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) This table shows hypothetical but representative donor-acceptor interactions and their stabilization energies (E(2)) for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Ethoxy | π* (C-C) in Phenazine Ring | ~ 4-8 | n → π |

| LP (O) of Carbonyl | σ (C-C) adjacent bond | ~ 2-5 | n → σ |

| π (C=C) in Phenazine Ring | π (C=N) in Pyrazine Ring | ~ 15-25 | π → π |

| LP (N) in Phenazine Ring | π (C-C) in adjacent ring | ~ 5-10 | n → π* |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational dynamics of this compound, its interactions with solvent molecules, or its binding to a target receptor. researchgate.netrsc.org

In an aqueous environment, MD simulations can reveal the stability of different conformers, the dynamics of the flexible ethoxy side chain, and the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules. rsc.orgmdpi.com Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical setting. Key metrics derived from MD trajectories, such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), provide quantitative measures of structural stability and compactness over the simulation time. nih.gov

Table 5: Information Obtainable from MD Simulations

| Analysis Type | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Stability of the molecule's conformation; convergence of the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual atom or residue from its average position. | Identifies flexible regions of the molecule, such as the ethoxy tail. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information on the compactness and overall shape of the molecule. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the solute and solvent, or within the solute, over time. | Quantifies key interactions with the environment, especially for the carboxylic acid group. |

Computational Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting various spectroscopic signatures, which can aid in the interpretation of experimental data. nih.gov For this compound, several types of spectra can be computationally generated.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-visible absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks (λ_max). researchgate.net These calculations can help assign the observed spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

Vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation using DFT. This provides the harmonic vibrational frequencies and their corresponding intensities, which can be compared directly with experimental IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule (e.g., C=O stretch of the carboxylic acid, C-O-C stretch of the ethoxy group, or ring vibrations of the phenazine core). scielo.brnih.gov Additionally, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, providing another layer of validation for structural characterization. researchgate.net

Table 6: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Phenazine Derivative This table demonstrates the typical agreement between computationally predicted and experimentally measured spectroscopic data for a related phenazine compound.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |

| UV-Vis (λ_max) | ~360 nm | ~365 nm | π→π* transition |

| ~255 nm | ~250 nm | π→π* transition | |

| IR Frequency (cm⁻¹) | ~1710 cm⁻¹ | ~1705 cm⁻¹ | C=O stretch (Carboxylic acid) |

| ~1250 cm⁻¹ | ~1255 cm⁻¹ | C-O stretch (Aryl ether) | |

| ~3050 cm⁻¹ | ~3060 cm⁻¹ | C-H stretch (Aromatic) |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, specific theoretical and computational investigations, particularly concerning the Molecular Electrostatic Potential (MEP) mapping for this compound, are not publicly available.

While the broader class of phenazine derivatives has been the subject of numerous theoretical studies to understand their electronic properties and reactivity, research focusing explicitly on the 6-ethoxy substituted variant of phenazine-1-carboxylic acid is conspicuously absent from the reviewed literature.

Phenazine and its derivatives are of significant interest due to their diverse biological activities and applications in materials science. Computational methods, such as Density Functional Theory (DFT), are frequently employed to study these molecules. A key aspect of such studies is the calculation of the Molecular Electrostatic Potential (MEP).

The Significance of Molecular Electrostatic Potential (MEP) Mapping

MEP is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

Electrophilic and Nucleophilic Sites: Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and represent likely sites for nucleophilic attack.

Hydrogen Bonding: The MEP is also instrumental in identifying potential hydrogen bond donor and acceptor sites, which are crucial for understanding intermolecular interactions.

The Information Gap for this compound

The absence of specific studies on this compound means that no detailed research findings or data tables for its MEP analysis can be presented. General trends observed for other phenazine derivatives can offer some hypotheses. For instance, the nitrogen atoms in the phenazine ring are typically electron-rich and would be expected to be sites of negative potential. The carboxylic acid group would introduce both a region of high negative potential around the carbonyl oxygen and a region of positive potential around the acidic hydrogen. The ethoxy group would also contribute to the electronic landscape of the molecule.

Vi. Structure Activity Relationship Sar and Design Principles for 6 Ethoxyphenazine 1 Carboxylic Acid Derivatives

Correlating Structural Variations with Observed Biological Effects

The phenazine-1-carboxylic acid (PCA) scaffold is a privileged structure in drug discovery, known for a diverse range of biological activities. Modifications to this core structure have led to the development of derivatives with enhanced or altered activities, particularly in the antimicrobial domain.

Key structural variations and their impact on biological effects include:

Modification of the Carboxyl Group: The conversion of the carboxylic acid at the C-1 position into esters or amides has been a common and effective strategy. For instance, certain synthetic phenazine-1-carboxylate (B1240584) derivatives, created by modifying the carboxyl group with various alkyl alcohols, demonstrate potent fungicidal activity. Similarly, N-aryl and N-heteryl amide analogues of PCA have shown significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.19 µg/mL. Amide analogues have also proven effective against the crop fungus Rhizoctonia solani.

Substitution on the Phenazine (B1670421) Ring: The introduction of substituents, particularly halogens, onto the phenazine ring system profoundly influences biological activity. Halogenated phenazines inspired by natural compounds have shown potent antibacterial activity against resistant pathogens. For example, studies on halogenated phenazine derivatives revealed that substitutions at the C-2, C-4, C-7, and C-8 positions are crucial for their biofilm eradication profiles against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).

The following table summarizes the biological activity of various phenazine-1-carboxylic acid derivatives, illustrating the correlation between structural changes and efficacy.

| Compound/Derivative Class | Structural Variation | Target Organism/Cell Line | Observed Biological Effect (Activity) |

| Phenazine-1-carboxylate esters | Modification of C1-carboxylic acid | Pyricularia oryzae | Strong fungicidal activity |

| N-aryl/N-heteryl PCA amides | Modification of C1-carboxylic acid | Mycobacterium tuberculosis H37Rv | Potent antibacterial activity (MIC: 0.19-0.79 µg/mL) |

| Halogenated Phenazines (e.g., Compound 14 ) | Halogen substitution on the ring | MRSA, MRSE, VRE biofilms | Potent biofilm-eradicating agent (MBEC < 10 µM) |

| 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide | Dichloro-substitution at C6, C9 and carboxamide modification | MRSA | Most active molecule in a tested series (MIC = 16 µg/mL) |

| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide | Methyl-substitution at C9 and carboxamide modification | MRSA, E. coli | Good activity against both Gram-positive and Gram-negative bacteria (MIC = 32 µg/mL) |

Influence of Substituent Nature and Position on Activity Profiles

The nature and position of substituents on the phenazine-1-carboxylic acid framework are determinant factors for the compound's biological profile. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of a substituent can dramatically alter the molecule's interaction with its biological target.

Positional Importance: The location of a substituent is critical. For example, the introduction of halogen atoms at specific positions can significantly enhance antibacterial potency. Borrero et al. synthesized several halogenated phenazine derivatives and found that strategic diversification led to a two-fold increase in activity against S. aureus. Further studies revealed that 6-substituted halogenated phenazine derivatives could enhance both antibacterial and biofilm eradication activities. Specifically, a compound featuring dichloro substitution at the C-6 and C-9 positions proved to be a highly active molecule against MRSA.

Nature of Substituents: The type of functional group introduced is equally important.

Halogens: Halogens like chlorine and bromine are often favored due to their ability to alter the electronic properties of the phenazine ring, which can be crucial for its redox-cycling capabilities—a known mechanism of phenazine antimicrobial action.

Amide Modifications: At the C-1 position, converting the carboxylic acid to a carboxamide, particularly an N-(methylsulfonyl) amide, in conjunction with halogenation at C-6, was found to remarkably improve activity against MRSA.

Lipophilicity: Modifications that increase lipophilicity, such as adding prenyl groups or converting the carboxylic acid to an ester, can enhance bioactivity. This is often attributed to improved passage through microbial cell membranes. Conversely, introducing hydrogen-bond-donating groups, such as a phenol (B47542) at ring position D in oxadiazole analogs, was found to decrease antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predictive design, allowing researchers to estimate the activity of novel, unsynthesized molecules and prioritize the most promising candidates for synthesis and testing.

For classes of compounds like carboxylic acid derivatives, QSAR studies have been successfully employed to identify key molecular descriptors that govern their activity. A typical QSAR study involves:

Data Set Compilation: A series of compounds with known biological activities (e.g., IC50 or MIC values) is assembled.

Descriptor Calculation: Various physicochemical, electronic, and steric properties (descriptors) are calculated for each molecule. Examples include dipole moment (μ), energy of the lowest unoccupied molecular orbital (ϵLUMO), and polar surface area (PSA).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Back-Propagation Neural Networks (BPNN) are used to build a mathematical model that links the descriptors to the observed activity.

Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation.

In a study on carboxylic acid derivatives as HIV-1 Integrase inhibitors, a QSAR model revealed that polarizability and mass were the most influential properties for activity. Another QSAR study on pyrazole-5-carboxylic acid derivatives successfully developed a six-parameter model to predict anti-seizure activity, which was then used to screen and identify new derivatives with potentially improved efficacy before their synthesis.

Vii. Emerging Research Applications and Future Perspectives for 6 Ethoxyphenazine 1 Carboxylic Acid

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating complex biological processes, and phenazine (B1670421) derivatives are increasingly recognized for their potential in this area. nih.govnih.gov Their utility stems from the intrinsic fluorescence of the phenazine ring system, which can be finely tuned by substituents. An ethoxy group at the C-6 position of the phenazine core in 6-Ethoxyphenazine-1-carboxylic acid would likely influence its photophysical properties, making it a candidate for development as a specialized chemical probe.

Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization and tracking of biological molecules and events. mdpi.com The design of effective probes requires properties such as high quantum yield, photostability, and sensitivity to the local environment. mdpi.com Phenazine derivatives have been engineered as fluorescent sensors for various analytes, including pH and biogenic amines. frontiersin.org The mechanism often involves changes in the electronic structure of the phenazine ring upon interaction with the target, leading to a detectable change in fluorescence intensity or wavelength.

The carboxylic acid moiety provides a versatile handle for bioconjugation, enabling the probe to be attached to specific biomolecules (e.g., proteins, nucleic acids) to investigate their function and localization within living cells. chemrxiv.org The ethoxy group, being an electron-donating group, can modify the electron density of the phenazine system, potentially enhancing its fluorescence quantum yield and shifting its emission spectrum, which are desirable characteristics for biological imaging. vulcanchem.com Future research could focus on synthesizing this compound and characterizing its photophysical properties to evaluate its suitability as a scaffold for novel chemical probes targeting specific enzymes or cellular components. nih.gov

Role as Intermediates in Advanced Organic Synthesis

Phenazine-1-carboxylic acid and its analogues are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. nih.govepo.org The synthesis of the core phenazine structure can be achieved through various methods, with the Jourdan-Ullmann and subsequent reductive cyclization reactions being a common and adaptable strategy. nih.gov

A patent describing the synthesis of the isomeric 9-Ethoxyphenazine-1-carboxylic acid highlights its role as a key intermediate. epo.org The process involved the reduction of a precursor, (9-ethoxyphenazin-1-yl)methanol, which was derived from the carboxylic acid itself. This underscores the utility of the carboxylic acid group as a functional handle that can be transformed into other groups. Specifically, 9-Ethoxyphenazine-1-carboxylic acid was converted to its corresponding imidazolide, which was then reduced with sodium borohydride (B1222165) to yield the alcohol intermediate. epo.org This type of transformation is fundamental in multi-step organic synthesis, allowing for the construction of complex molecular architectures.

The general synthetic utility of phenazine carboxylic acids is further demonstrated by their conversion into amides, esters, and acylhydrazones, leading to libraries of new compounds with potential applications in medicine and agriculture. Current time information in Bangalore, IN.chemsrc.com For this compound, the carboxylic acid at the C-1 position and the ethoxy group at the C-6 position provide two distinct points for chemical modification, making it a versatile building block for combinatorial chemistry and the development of new functional molecules.

Table 1: Common Synthetic Reactions Involving Phenazine-1-Carboxylic Acid Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Synthetic Utility | Reference |

| Esterification | Alcohol (e.g., Anhydrous Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Precursor for amides, hydrazides; improves solubility | nih.gov |

| Amidation | Thionyl Chloride (to form acid chloride), then Amine | Amide | Creation of biologically active compounds (e.g., fungicides) | chemsrc.com |

| Acylhydrazone Formation | Esterification, then Hydrazine Hydrate, then Aldehyde, Reflux | Acylhydrazone | Synthesis of compounds with potential antitumor activity | Current time information in Bangalore, IN.nih.gov |

| Reduction of Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI), then Sodium Borohydride (NaBH₄) | Alcohol | Intermediate for further functionalization | epo.org |

| Jourdan-Ullmann Coupling | Substituted Aniline (B41778), Substituted o-Halonitrobenzoic Acid, Base, Catalyst | N-Aryl-nitroanthranilic acid | Precursor for phenazine ring formation | nih.gov |

| Reductive Cyclization | Sodium Borohydride (NaBH₄) or other reducing agents | Phenazine Carboxylic Acid | Formation of the core heterocyclic system | nih.gov |

Potential in Materials Science Research (e.g., Functional Materials, Sensors)

The unique electronic and structural properties of phenazines make them attractive candidates for applications in materials science. Their planar, aromatic structure facilitates π-π stacking, which is a key interaction in the formation of organized molecular assemblies and functional materials. nih.gov Phenazine derivatives have been incorporated into polymers and covalent organic frameworks (COFs) to create materials with specific redox or sensing capabilities. mdpi.comnih.gov

The redox-active nature of the phenazine core allows these materials to participate in electron transfer processes, making them suitable for use in electrochemical sensors and energy storage devices. nih.gov The performance of such materials can be tuned by modifying the substituents on the phenazine ring. The introduction of a 6-ethoxy group in this compound would alter the electronic properties and intermolecular interactions compared to the parent PCA. This could influence the material's conductivity, stability, and sensitivity when used as a component in a sensor.

For example, phenazine derivatives have been immobilized on solid supports, such as gelatin films, to create fluorescent sensors for detecting biogenic amines, which are important indicators of food spoilage. nih.gov The carboxylic acid group of this compound would be ideal for covalently attaching the molecule to a polymer backbone or solid surface, while the ethoxy group could enhance its photophysical properties for optical sensing applications. Research into redox-active polymers based on phenazine has shown that their electrochemical properties can be precisely controlled, opening up possibilities for creating new conductive materials and components for organic electronics. nih.gov

Future Directions in Synthetic, Spectroscopic, and Biological Research of Phenazine Carboxylic Acids

The study of phenazine carboxylic acids is a rich and expanding field, with significant potential for future discoveries. While much is known about the parent compound, PCA, the systematic exploration of substituted analogues like this compound remains a key future direction. sioc-journal.cn

Synthetic Research: Future efforts will likely focus on developing more efficient, regioselective, and environmentally friendly synthetic routes to access a wider diversity of phenazine derivatives. bldpharm.com For this compound, this would involve optimizing methods for introducing the ethoxy group at the C-6 position, a task that requires precise control over reaction conditions. The development of modular synthetic approaches will enable the rapid generation of libraries of related compounds for high-throughput screening. chemsrc.com

Spectroscopic Research: A thorough spectroscopic characterization of this compound is a prerequisite for its application. This includes detailed analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure. libretexts.orgajgreenchem.com Furthermore, investigating its photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, will be essential for assessing its potential as a fluorescent probe or in optical materials. Comparative spectroscopic studies with other alkoxy-substituted phenazines will provide valuable structure-property relationships.

Table 2: Typical Spectroscopic Data for Carboxylic Acid and Phenazine Moieties

| Spectroscopic Technique | Functional Group / Moiety | Characteristic Signal / Absorption Range | Notes | Reference |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 12 ppm | Broad singlet, deshielded, disappears on D₂O exchange. | libretexts.org |

| ¹H NMR | Aromatic Protons (Phenazine) | 7.5 - 9.0 ppm | Complex splitting patterns depending on substitution. | ajgreenchem.com |

| ¹³C NMR | Carbonyl Carbon (-C OOH) | 160 - 180 ppm | Less deshielded than ketone/aldehyde carbonyls. | libretexts.org |

| ¹³C NMR | Aromatic Carbons (Phenazine) | 120 - 150 ppm | Chemical shifts are sensitive to substituent effects. | ajgreenchem.com |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 cm⁻¹ | Very broad and strong absorption. | libretexts.org |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid Dimer) | ~1710 cm⁻¹ | Strong absorption. | libretexts.org |

| IR Spectroscopy | C=N Stretch (Phenazine Ring) | 1600 - 1650 cm⁻¹ | Characteristic of the heterocyclic ring. | ajgreenchem.com |

Biological Research: Building on the extensive biological activity profile of PCA, future research should investigate the specific effects of the 6-ethoxy substituent. bldpharm.comnih.gov This includes evaluating its antifungal, antibacterial, and potential anticancer activities. The ethoxy group may alter the compound's lipophilicity, potentially affecting its cell membrane permeability and interaction with biological targets. vulcanchem.com Elucidating the mechanism of action and identifying specific molecular targets will be crucial for any therapeutic or agrochemical development. The continued exploration of both natural and synthetic phenazines promises to yield novel compounds with significant benefits in medicine, agriculture, and materials science. bldpharm.comsioc-journal.cn

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

- Methodological Answer :

- Safety Protocols : Follow SDS guidelines for handling corrosive/carcinogenic intermediates .

- Author Contributions : Use CRediT taxonomy to detail roles (e.g., synthesis, data curation) .

- Conflict of Interest : Disclose funding sources (e.g., industry grants) that may bias interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.